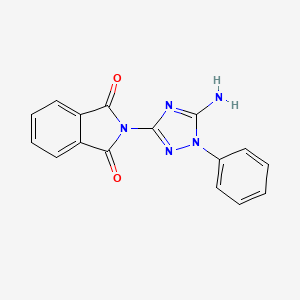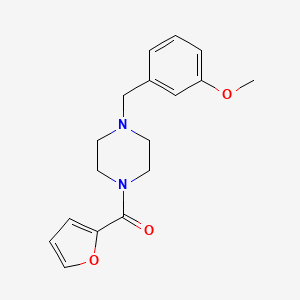![molecular formula C16H13N3O4 B5773756 N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide, also known as MIF-1, is a small molecule that has been studied for its potential therapeutic applications in various diseases. MIF-1 was first synthesized in the 1970s and has been used in scientific research for over 50 years.
Wirkmechanismus
The exact mechanism of action of N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide is not fully understood, but it is thought to act as a neuropeptide modulator in the brain. This compound may interact with various neurotransmitter systems, including the dopamine and serotonin systems, to produce its effects. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound may also modulate the immune system and inflammation, although the exact mechanisms are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it a useful tool for studying the effects of neuropeptides in the brain. However, the synthesis of this compound is complex and requires skilled chemists to produce the molecule in high purity. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Additionally, the development of new synthesis methods for this compound may make it more widely available for research purposes. Finally, the use of this compound as a tool for studying neuropeptide modulation in the brain may lead to new insights into the regulation of behavior and mood.
Synthesemethoden
N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most common method involves the solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support. The final product is then cleaved from the support and purified using various chromatography techniques. The synthesis of this compound is complex and requires skilled chemists to produce the molecule in high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also be useful for the treatment of addiction. This compound has also been studied for its potential role in the regulation of the immune system and inflammation.
Eigenschaften
IUPAC Name |
N-[3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-8-14(19-23-10)18-15(20)11-4-2-5-12(9-11)17-16(21)13-6-3-7-22-13/h2-9H,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYXSFWKJZDBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)



![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)

![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)



![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

